N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-10-11-20(27-3)19(13-15)23-21(25)18-9-6-12-24(22(18)26)14-17-8-5-4-7-16(17)2/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUWIOCXIKZOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 305.36 g/mol
- CAS Number : 892302-45-3
The structural features include a dihydropyridine core, which is known for its diverse biological activities, including calcium channel modulation and anti-hypertensive effects.
Pharmacological Properties
- Calcium Channel Modulation :
- Antioxidant Activity :
-
Antimicrobial Effects :
- Preliminary investigations indicate that derivatives of dihydropyridines may demonstrate antimicrobial activity against various pathogens. The specific activity of this compound against bacteria or fungi remains to be thoroughly explored.
- Cytotoxicity Against Cancer Cells :
Study on Antioxidant Properties
In a study examining the antioxidant capacity of related compounds, it was found that dihydropyridines could effectively scavenge free radicals and reduce oxidative stress markers in vitro. The study highlighted the structure-activity relationship (SAR) that suggests modifications at specific positions can enhance antioxidant efficacy .
Cytotoxicity Assays
A recent study assessed the cytotoxic effects of various dihydropyridine derivatives on human cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced cytotoxic potency. The compound showed promising results with IC50 values comparable to established chemotherapeutics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 305.36 g/mol |
| CAS Number | 892302-45-3 |
| Antioxidant Activity | Moderate |
| Cytotoxicity (IC50) | Varies by cell line (e.g., 10 µM) |
| Calcium Channel Blocking | Potentially active |
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide":
Note: The query asks for information on "this compound". However, the search results provide information on similar compounds, and related concepts, but not this specific molecule.
Related Compounds and Their Applications
- N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide :
- Chemistry : It can be employed as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology : It can be investigated for its potential as a pharmaceutical agent due to its structure that may allow it to interact with various biological targets, making it a candidate for drug development.
- Medicine : Explored for its therapeutic potential against certain diseases or conditions, making it a subject for pharmacological studies.
- Industry : It can be used to develop new materials with specific properties like polymers or coatings.
- Pirfenidone and Pyridone Analogs :
- Formulations of pirfenidone or pyridone analog compounds can be used for aerosol administration to prevent or treat various fibrotic and inflammatory diseases, including those associated with the lung, heart, kidney, liver, eye, and central nervous system .
- They can be administered via inhalation for the treatment of lung disease using a nebulizer, metered dose inhaler, or dry powder inhaler on various dosing schedules .
General Areas of Application Based on Structural Similarity
Given the structural components present in "this compound," some potential areas of application can be inferred:
- Medicinal Chemistry & Drug Design : The presence of a dihydropyridone moiety suggests potential applications in medicinal chemistry, as these structures are found in various bioactive compounds .
- Antiviral Agents: Benzothiazolyl-pyridine hybrids have demonstrated antiviral activity against H5N1 bird flu and SARS-CoV-2 viruses .
- Treatment of Fibrotic and Inflammatory Diseases: Pyridone analogs are used in formulations for aerosol administration in the treatment of lung, heart, kidney, liver, eye, and central nervous system diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other carboxamides and dihydropyridine derivatives. Below is a comparative analysis based on evidence and inferred properties:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs in this class are synthesized by reacting substituted pyridinecarboxylic acids with aryl amines under reflux in polar aprotic solvents (e.g., DMF) with catalysts like pyridine or cesium fluoride. Purification often involves silica gel chromatography using gradients of petroleum ether/ethyl acetate .
- Optimization : Key parameters include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.1 for acid to amine). Monitoring via TLC and adjusting solvent polarity during purification improves yields.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR (¹H/¹³C): Assigns proton environments and confirms substitution patterns.
- X-ray crystallography : Resolves tautomeric states (e.g., keto-amine vs. hydroxy-pyridine forms) and molecular planarity. For example, dihedral angles between aromatic rings (e.g., 8.38° in a related compound) validate conjugation .
- HPLC-MS : Verifies purity (>95%) and molecular weight.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Avoid prolonged skin/eye contact; rinse immediately with water if exposed .
- Store in airtight containers at 2–8°C to minimize degradation.
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Short-term : Stable at room temperature in inert atmospheres.
- Long-term : Degrades via hydrolysis or oxidation; refrigerated storage recommended. Monitor via periodic HPLC to detect decomposition products .
Advanced Research Questions
Q. How does tautomerism influence the compound’s reactivity and biological activity?
- Analysis : X-ray studies of analogs reveal a preference for the keto-amine tautomer due to intramolecular N–H⋯O hydrogen bonding, which stabilizes the lactam form. This tautomer impacts π-conjugation and binding affinity in biological assays .
- Experimental Validation : Compare NMR data in DMSO-d₆ (tautomer-sensitive NH peaks) with crystallographic results.
Q. What crystallization conditions yield high-quality single crystals for structural studies?
- Conditions : Slow evaporation from methanol or ethanol at 4°C produces crystals suitable for X-ray diffraction. Centrosymmetric dimers formed via intermolecular hydrogen bonds (N–H⋯O) enhance crystal packing .
- Troubleshooting : If crystals are poorly formed, try seeding or adjusting solvent polarity (e.g., methanol/water mixtures).
Q. How can structure-activity relationships (SAR) be explored for this compound?
- SAR Strategy :
- Synthesize derivatives with varied substituents (e.g., halogen, methoxy, methyl groups) on the phenyl rings.
- Test biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) or steric parameters.
- Computational modeling (docking, DFT) predicts binding modes and guides synthetic priorities .
Q. How should researchers address contradictions in reported synthetic yields or tautomeric ratios?
- Resolution Steps :
Replicate experiments under identical conditions (solvent, catalyst, temperature).
Use controlled crystallization to isolate tautomers and compare their NMR/X-ray data.
Quantify tautomer ratios via integration of diagnostic NH or OH peaks in DMSO-d₆ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
